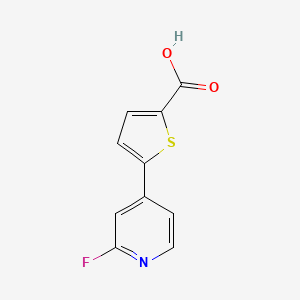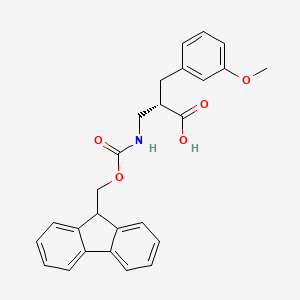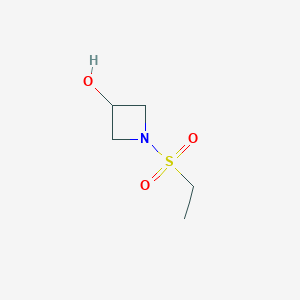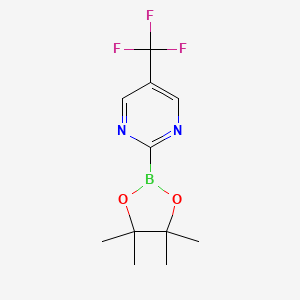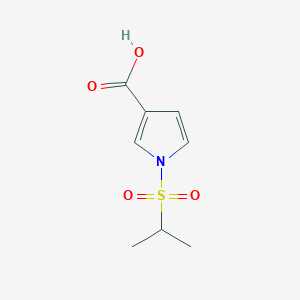
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of an isopropylsulfonyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the sulfonylation of 1H-pyrrole followed by carboxylation. The synthesis typically begins with the reaction of 1H-pyrrole with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(isopropylsulfonyl)-1H-pyrrole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can facilitate interactions with biological membranes. The exact pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Ethylsulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-(Propylsulfonyl)-1H-pyrrole-3-carboxylic acid
Comparison: 1-(Isopropylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6(2)14(12,13)9-4-3-7(5-9)8(10)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
KJYLASGMHDSBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



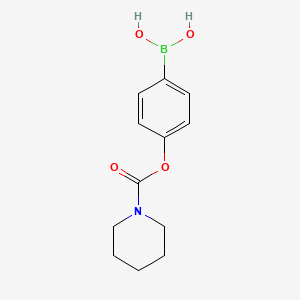
![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
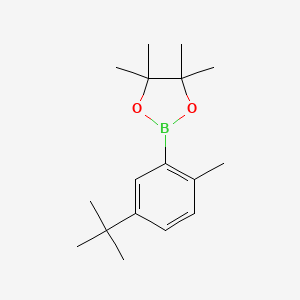
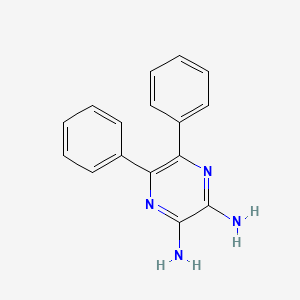
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
